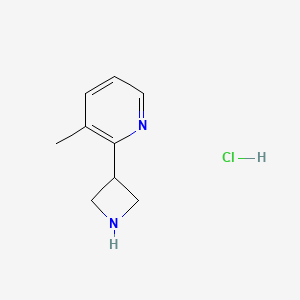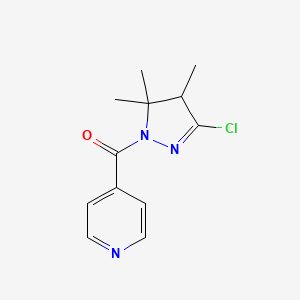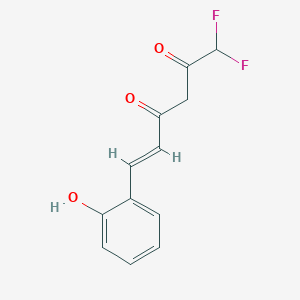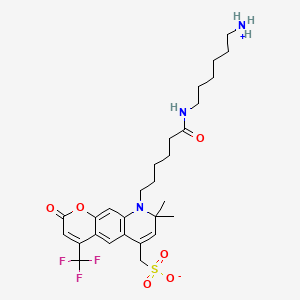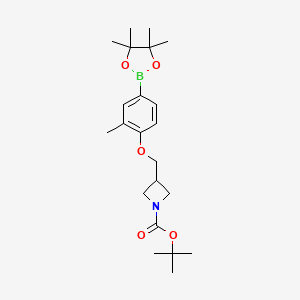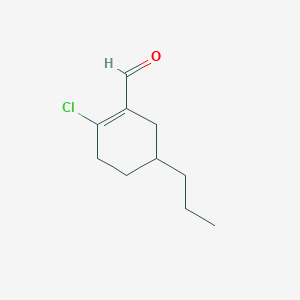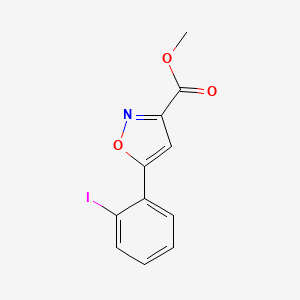
Methyl 5-(2-Iodophenyl)isoxazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(2-Iodophenyl)isoxazole-3-carboxylate: is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals . This particular compound features a methyl ester group at the 3-position and an iodophenyl group at the 5-position, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(2-Iodophenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydroximinoyl chlorides with iodinated terminal alkynes . This reaction is often catalyzed by copper (I) or ruthenium (II) catalysts, although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been reported to enhance reaction efficiency and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 5-(2-Iodophenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or organometallic compounds.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted isoxazoles and other heterocyclic compounds, which can be further utilized in medicinal chemistry .
Applications De Recherche Scientifique
Chemistry: In chemistry, Methyl 5-(2-Iodophenyl)isoxazole-3-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: Isoxazole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial properties . Research is ongoing to explore its efficacy in treating various diseases.
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its ability to undergo various chemical transformations makes it valuable for producing a wide range of products .
Mécanisme D'action
The mechanism of action of Methyl 5-(2-Iodophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The iodine atom may also play a role in enhancing the compound’s binding affinity to its targets . Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparaison Avec Des Composés Similaires
- Methyl 5-(2-Nitrophenyl)isoxazole-3-carboxylate
- Methyl 5-(2-Pyridyl)isoxazole-3-carboxylate
- Methyl 5-(thiophen-2-yl)isoxazole-3-carboxylate
Comparison: Compared to these similar compounds, Methyl 5-(2-Iodophenyl)isoxazole-3-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can enhance the compound’s ability to participate in substitution reactions and may also improve its pharmacokinetic properties .
Conclusion
This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis. Ongoing research continues to explore its full potential and applications.
Propriétés
Formule moléculaire |
C11H8INO3 |
|---|---|
Poids moléculaire |
329.09 g/mol |
Nom IUPAC |
methyl 5-(2-iodophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C11H8INO3/c1-15-11(14)9-6-10(16-13-9)7-4-2-3-5-8(7)12/h2-6H,1H3 |
Clé InChI |
HAHHTUUIEKBPCP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NOC(=C1)C2=CC=CC=C2I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



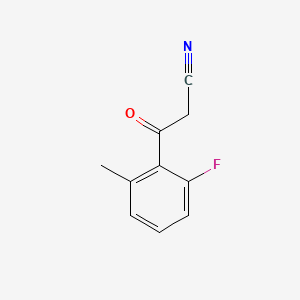

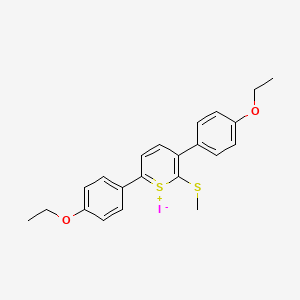
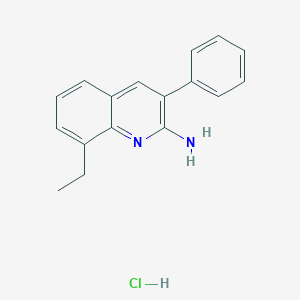
![6-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13713982.png)
![4'-Fluoro-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13713984.png)

